3-(Benzyloxy)cyclobutanecarboxylic acid 3-(Benzyloxy)cyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 4958-02-5; 84182-47-8; 84182-48-9
VCID: VC5472722
InChI: InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
SMILES: C1C(CC1OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C12H14O3
Molecular Weight: 206.241

3-(Benzyloxy)cyclobutanecarboxylic acid

CAS No.: 4958-02-5; 84182-47-8; 84182-48-9

Cat. No.: VC5472722

Molecular Formula: C12H14O3

Molecular Weight: 206.241

* For research use only. Not for human or veterinary use.

3-(Benzyloxy)cyclobutanecarboxylic acid - 4958-02-5; 84182-47-8; 84182-48-9

Specification

CAS No. 4958-02-5; 84182-47-8; 84182-48-9
Molecular Formula C12H14O3
Molecular Weight 206.241
IUPAC Name 3-phenylmethoxycyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Standard InChI Key YNNOFVDQHAHVFG-UHFFFAOYSA-N
SMILES C1C(CC1OCC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(Benzyloxy)cyclobutanecarboxylic acid features a cyclobutane ring substituted with a benzyloxy group (–OCH₂C₆H₅) at the 3-position and a carboxylic acid (–COOH) at the 1-position. The strained cyclobutane ring imposes unique stereoelectronic effects, influencing reactivity and conformational stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
Density1.2±0.1 g/cm³
Boiling Point352.7±35.0°C (760 mmHg)
Flash Point136.7±19.4°C
LogP (Partition Coefficient)1.87
Vapor Pressure0.0±0.8 mmHg (25°C)

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include O–H stretch (2500–3300 cm⁻¹, carboxylic acid), C=O stretch (1700 cm⁻¹), and aromatic C–H stretches (3000–3100 cm⁻¹) .

  • NMR: The cyclobutane protons resonate between δ 2.5–3.5 ppm (¹H), while the benzyloxy group’s methylene protons appear as a singlet near δ 4.5 ppm .

Synthesis and Manufacturing

Industrial Synthesis Route

A patented method (CN111320535B) outlines a four-step synthesis starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate :

Step 1: Nucleophilic Substitution

Reacting 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate in the presence of NaH (120–140°C, 20–24 h) forms cyclobutane intermediate I .

Step 2: Acid Hydrolysis

Deprotection and hydrolysis of I using HCl or H₂SO₄ yields 3-oxocyclobutanecarboxylic acid (II) .

Step 3: Hunsdiecker Reaction

Conversion of II to silver carboxylate (AgO₂C–C₃H₅–O–), followed by bromination with Br₂ in CCl₄ (40–70°C, 2–3 h), produces bromoalkane III .

Step 4: Benzylation

Nucleophilic substitution of III with benzyl alcohol in THF/NaH (40–50°C, 6–8 h) yields the final product .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1NaH, DMF, 130°C, 22 h78
2HCl, H₂O, reflux, 4 h85
3Ag₂O, Br₂, CCl₄, 55°C, 2.5 h72
4BnOH, NaH, THF, 45°C, 7 h88

Advantages of the Method

  • Cost Efficiency: Raw materials like acetone-derived 3-dibromo-2,2-dimethoxypropane are inexpensive .

  • Scalability: Reactions proceed under mild conditions (≤140°C) without hazardous reagents .

  • Yield Optimization: Cumulative yield exceeds 50%, suitable for industrial production .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The –COOH group undergoes standard transformations:

  • Esterification: Reacts with alcohols (R–OH) under acid catalysis to form esters.

  • Amide Formation: Couples with amines (R–NH₂) via EDCI/HOBt activation .

Benzyloxy Group Reactivity

  • Hydrogenolysis: Catalytic hydrogenation (H₂/Pd–C) cleaves the benzyl ether to yield 3-hydroxycyclobutanecarboxylic acid .

  • Electrophilic Substitution: The aromatic ring undergoes nitration or sulfonation at the para position .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s rigid cyclobutane scaffold is valuable in designing:

  • Protease Inhibitors: Conformational restriction enhances binding to enzyme active sites .

  • Antiviral Agents: Modified derivatives show potential against RNA viruses .

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